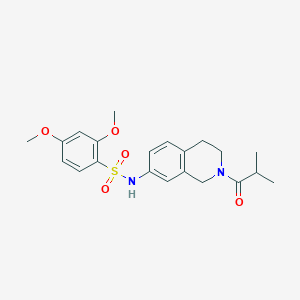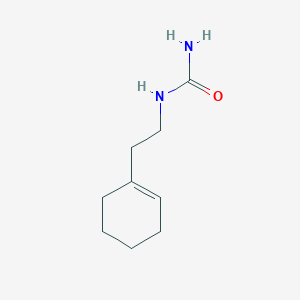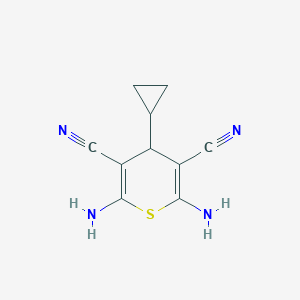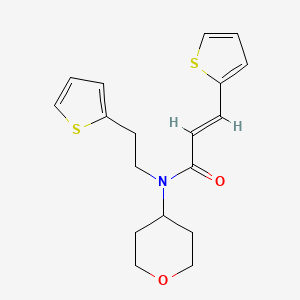![molecular formula C20H21N3O3S B2970122 N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-69-5](/img/structure/B2970122.png)
N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Inhibition of Carbonic Anhydrase Isoforms
Sulfonamide compounds, including those structurally related to N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoforms. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid. For instance, novel acridine and bis acridine sulfonamides exhibit effective inhibitory activity against cytosolic CA isoforms II and VII, showcasing potential therapeutic applications in treating diseases where CA is implicated, such as glaucoma, epilepsy, and certain types of cancer (Ulus et al., 2013).
Copper-Catalyzed Reactions
Research into copper-catalyzed reactions of alkanes with sulfonamides and other amides demonstrates the synthetic utility of these compounds in forming N-alkyl products. This process highlights the potential for sulfonamide derivatives, including this compound, in the development of novel synthetic methodologies that could be applied in pharmaceutical synthesis and material science (Tran et al., 2014).
Antimicrobial Properties
Sulfonamide derivatives also exhibit antimicrobial properties, making them candidates for developing new antibacterial and antifungal agents. A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety revealed promising antimicrobial activity, suggesting potential applications in combating microbial infections (Darwish et al., 2014).
Colorimetric Sensing of Anions
Furthermore, sulfonamide compounds have been utilized in the development of colorimetric sensors for anions. The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, for instance, demonstrated significant potential in the naked-eye detection of fluoride ions in solution, which could have applications in environmental monitoring and diagnostics (Younes et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23(17-7-3-4-8-17)27(25,26)18-12-10-15(11-13-18)20(24)22-19-9-5-2-6-16(19)14-21/h2,5-6,9-13,17H,3-4,7-8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAYPBDHASJWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)
![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)

![2-[(2S)-Piperazin-2-YL]acetonitrile hcl](/img/structure/B2970043.png)
![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)


![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)




![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)
![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)